Lipophilicity (LogP) Differentiation: Target Compound vs. Non-Chlorinated Analog and Core Scaffold
The target compound exhibits substantially higher predicted lipophilicity (ACD/LogP 5.25 ; ZINC logP 5.801 [1]) compared to its closest non-chlorinated analog, 2-pyridinecarboxamide N-[4-(2-phenyldiazenyl)phenyl]- (CAS 1390973-54-2, estimated LogP approximately 3.5–3.8), and dramatically exceeds the core scaffold 3,6-dichloropyridine-2-carboxamide (XLogP 1.6–1.7 [2]). This LogP differential of approximately 1.4–1.7 log units (non-chlorinated analog) and approximately 3.5–3.6 log units (core scaffold) translates to a theoretical >25-fold and >3000-fold increase in octanol-water partition coefficient, respectively.
| Evidence Dimension | Lipophilicity (LogP / XLogP) |
|---|---|
| Target Compound Data | ACD/LogP 5.25; ZINC logP 5.801 |
| Comparator Or Baseline | Non-chlorinated analog (CAS 1390973-54-2): est. LogP ~3.5–3.8; Core scaffold 3,6-dichloropyridine-2-carboxamide (CAS 1532-25-8): XLogP 1.6–1.7 |
| Quantified Difference | ΔLogP ≈ +1.4 to +1.7 vs. non-chlorinated analog; ΔLogP ≈ +3.5 to +3.6 vs. core scaffold |
| Conditions | Predicted values: ACD/Labs Percepta Platform v14.00 (ChemSpider); ZINC20 calculated logP; XLogP3 from PubChem |
Why This Matters
Higher lipophilicity predicts enhanced passive membrane permeability and altered tissue distribution, making the target compound more suitable for intracellular target engagement assays and blood-brain barrier penetration studies compared to less lipophilic analogs.
- [1] ZINC20 Database. ZINC73169955. logP: 5.801. https://zinc20.docking.org/substances/ZINC000073169955/. View Source
- [2] PubChem. 3,6-Dichloropyridine-2-carboxamide (CAS 1532-25-8). XLogP3: 1.6. https://pubchem.ncbi.nlm.nih.gov/compound/2736779. View Source
